molecular formula C8H13NO2 B14876528 5-Isobutylpyrrolidine-2,4-dione

5-Isobutylpyrrolidine-2,4-dione

Cat. No.: B14876528
M. Wt: 155.19 g/mol
InChI Key: CPQISGPODAZNLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutylpyrrolidine-2,4-dione typically involves the reaction of maleic anhydride with isobutylamine, followed by cyclization. The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts such as N,N-Dimethylaminopyridine (DMAP) to facilitate the reaction .

Industrial Production Methods: For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Isobutylpyrrolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidine-2,4-dione derivatives .

Mechanism of Action

The mechanism of action of 5-Isobutylpyrrolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist . The pathways involved in these interactions are often related to signal transduction and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 5-Isobutylpyrrolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The isobutyl group enhances its hydrophobicity and can influence its binding affinity to molecular targets, making it a valuable compound in drug design and other applications .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

5-(2-methylpropyl)pyrrolidine-2,4-dione

InChI

InChI=1S/C8H13NO2/c1-5(2)3-6-7(10)4-8(11)9-6/h5-6H,3-4H2,1-2H3,(H,9,11)

InChI Key

CPQISGPODAZNLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)CC(=O)N1

Origin of Product

United States

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